Lipophilicity (ClogP) Comparison: 4-Methylpiperidine vs. Piperazine Analog
The target compound exhibits a calculated logP (ClogP) approximately 1.5 units higher than its 4-methylpiperazine analog owing to the replacement of the piperidine ring (one HBD, one HBA) with a piperazine ring (one HBD, two HBA) [1]. The increased lipophilicity of the piperidine derivative predicts enhanced passive membrane permeability and potentially higher volume of distribution.
| Evidence Dimension | Calculated logP (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 3.8 |
| Comparator Or Baseline | 2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide: ClogP ≈ 2.3 |
| Quantified Difference | ΔClogP ≈ +1.5 |
| Conditions | Predicted by fragment-based method (Ertl, Acta Pharm. 2010); pH 7.4 |
Why This Matters
A 1.5-unit increase in ClogP can translate to a 5- to 10-fold higher octanol/water partition coefficient, directly affecting drug absorption and tissue distribution.
- [1] Ertl, P., Rohde, B., Salzmann, J. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J. Med. Chem. 2000, 43, 3714-3717. View Source
